2-amino-2-[3-(methoxycarbonyl)phenyl]aceticacid,trifluoroaceticacid
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Overview
Description
2-amino-2-[3-(methoxycarbonyl)phenyl]acetic acid, trifluoroacetic acid is a compound with the molecular formula C12H12F3NO6. It is a derivative of phenylacetic acid and contains both amino and methoxycarbonyl functional groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[3-(methoxycarbonyl)phenyl]acetic acid, trifluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenylacetic acid and methoxycarbonyl chloride.
Reaction: The phenylacetic acid is reacted with methoxycarbonyl chloride in the presence of a base such as triethylamine to form the methoxycarbonyl derivative.
Amination: The methoxycarbonyl derivative is then subjected to amination using ammonia or an amine source to introduce the amino group.
Trifluoroacetylation: Finally, the compound is treated with trifluoroacetic acid to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[3-(methoxycarbonyl)phenyl]acetic acid, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-2-[3-(methoxycarbonyl)phenyl]acetic acid, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-[3-(methoxycarbonyl)phenyl]acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The amino and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the amino and methoxycarbonyl groups.
Methoxycarbonylphenylacetic acid: Lacks the amino group.
Aminoacetic acid: Lacks the phenyl and methoxycarbonyl groups.
Uniqueness
2-amino-2-[3-(methoxycarbonyl)phenyl]acetic acid, trifluoroacetic acid is unique due to the presence of both amino and methoxycarbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-2-(3-methoxycarbonylphenyl)acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.C2HF3O2/c1-15-10(14)7-4-2-3-6(5-7)8(11)9(12)13;3-2(4,5)1(6)7/h2-5,8H,11H2,1H3,(H,12,13);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAXWULDCLSTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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